Product packaging for Cerium(3+) neodecanoate(Cat. No.:CAS No. 68084-49-1)

Cerium(3+) neodecanoate

Cat. No.: B1615128
CAS No.: 68084-49-1
M. Wt: 653.9 g/mol
InChI Key: FGWBAWJNMYHXMA-UHFFFAOYSA-K
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Description

Significance of Cerium(3+) Neodecanoate within Lanthanide Organometallic Chemistry

The study of organolanthanide compounds, which feature a bond between a lanthanide element and carbon, is a specialized area of chemistry. wikipedia.org These compounds are known for their high reactivity and sensitivity to air and moisture. wikipedia.org this compound is a significant member of this class due to the versatile reactivity of the cerium ion, which can act as a Lewis acid and a redox catalyst. smolecule.com This dual functionality is a key area of investigation in lanthanide organometallic chemistry.

The large ionic radius and oxophilicity of lanthanides like cerium make their organometallic complexes effective catalysts in various reactions, including polymerization. wikipedia.orgontosight.ai The specific neodecanoate ligands in this compound play a crucial role in its catalytic activity and stability, making it a valuable subject of study for understanding structure-activity relationships in organolanthanide catalysts. smolecule.com

Interdisciplinary Research Landscape and Scope of Investigation

Research on this compound extends across multiple scientific disciplines, highlighting its broad range of potential applications. In materials science, it serves as a precursor for synthesizing cerium-based nanomaterials, such as cerium oxide nanoparticles, which have applications in electronics and optics. ontosight.aiontosight.ai The compound's ability to act as a UV stabilizer in coatings and plastics is also a significant area of industrial research. ontosight.ai

Furthermore, the catalytic properties of this compound are explored in various contexts. It is utilized as a catalyst in polymerization processes and has been investigated for its role in promoting the drying of coatings and inks. ontosight.aiumicore.comumicore.comtib-chemicals.com Recent studies have also pointed to its potential use as a fuel additive to reduce soot emissions. wipo.intgoogle.com The diverse applications of this compound underscore the interdisciplinary nature of the research surrounding it.

Interdisciplinary Applications of this compound
FieldApplicationReference
CatalysisPolymerization, drying agent for coatings and inks, fuel additive ontosight.aiumicore.comumicore.comtib-chemicals.comwipo.intgoogle.com
Materials SciencePrecursor for nanomaterials, UV stabilizer ontosight.aiontosight.ai
Industrial UsesProduction of coatings, lubricants, plastic stabilizer smolecule.comontosight.ai

Evolution of Research Perspectives on Lanthanide Carboxylates

Lanthanide carboxylates, the broader class of compounds to which this compound belongs, have been the subject of extensive research. researchgate.net Initially, the focus was on their synthesis and basic characterization. However, the perspective has evolved to explore their functional properties and applications, driven by a deeper understanding of their coordination chemistry. researchgate.netresearchgate.net

The ability of the carboxylate group to bind to metal cations in various ways leads to a wide range of structures and properties. researchgate.net Research has increasingly focused on how the specific structure of the carboxylate ligand, such as the bulky neodecanoate group, influences the properties of the resulting lanthanide complex. smolecule.com This has led to the development of lanthanide carboxylates with tailored properties for specific applications, such as luminescence and catalysis. researchgate.netmdpi.com The study of this compound is a prime example of this evolution, with research moving from fundamental chemistry to applied, interdisciplinary investigations.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC30H57CeO6 nih.govchembk.com
Molar Mass653.88598 g/mol chembk.com
AppearanceWhite or off-white solid powder ontosight.ai
Solubility in Water157.5μg/L at 20℃ chembk.com
Solubility in Organic SolventsSoluble in ethanol (B145695) and chloroform ontosight.ai
Density1.212 g/cm³ at 20℃ chembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H57CeO6 B1615128 Cerium(3+) neodecanoate CAS No. 68084-49-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cerium(3+);7,7-dimethyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H20O2.Ce/c3*1-10(2,3)8-6-4-5-7-9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWBAWJNMYHXMA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ce+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H57CeO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68084-49-1
Record name Neodecanoic acid, cerium(3+) salt (3:1)
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Record name Neodecanoic acid, cerium(3+) salt (3:1)
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Record name Cerium(3+) neodecanoate
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Advanced Synthetic Methodologies for Cerium 3+ Neodecanoate and Its Derivatives

Direct Synthesis Routes from Cerium Salts and Neodecanoic Acid Derivatives

The most straightforward approach to synthesizing cerium(3+) neodecanoate involves the direct reaction of a cerium(III) salt with neodecanoic acid or its derivatives. This method is favored for its simplicity and atom economy.

Reaction Conditions and Stoichiometric Control

The direct synthesis of this compound is typically achieved by reacting a cerium(III) salt, such as cerium(III) chloride heptahydrate, with neodecanoic acid in a suitable solvent. orgsyn.org Stoichiometric control is crucial to ensure the formation of the desired tris(neodecanoate) complex. A molar ratio of 1:3 between the cerium salt and neodecanoic acid is theoretically required. However, in practice, a slight excess of the carboxylic acid may be used to drive the reaction to completion.

The reaction temperature and time are critical parameters that influence the reaction rate and the purity of the final product. While specific conditions for this compound are not extensively detailed in publicly available literature, analogous syntheses of other rare earth carboxylates suggest that temperatures can range from room temperature to the boiling point of the solvent. Reaction times can vary from a few hours to overnight, depending on the reactivity of the starting materials and the desired yield.

For instance, in the synthesis of other cerium(III) complexes, reactions are often carried out with vigorous stirring to ensure homogeneity. orgsyn.org After the reaction, the product is typically isolated by filtration, washed to remove any unreacted starting materials and byproducts, and then dried.

Table 1: Key Parameters in the Direct Synthesis of this compound

ParameterTypical Range/ValueSignificance
Cerium(III) Salt Cerium(III) chloride, Cerium(III) nitrate (B79036)Choice of salt can influence reactivity and byproducts.
Neodecanoic Acid Derivative Neodecanoic acid, Sodium neodecanoateThe acid or its salt can be used.
Stoichiometric Ratio (Ce:Acid) 1:3 (theoretical)Controls the formation of the desired complex.
Temperature Room temperature to refluxAffects reaction rate and product crystallinity.
Reaction Time Several hours to overnightEnsures completion of the reaction.
Solvent Alcohols, hydrocarbons, waterInfluences solubility of reactants and product isolation.

Influence of Reaction Environment on Complex Formation

The reaction environment, particularly the choice of solvent, plays a pivotal role in the synthesis of this compound. The solvent not only facilitates the dissolution of reactants but also influences the coordination sphere of the cerium ion and the morphology of the resulting complex.

In aqueous media, the reaction between a cerium(III) salt and the sodium salt of neodecanoic acid can lead to the precipitation of this compound due to its low solubility in water. The pH of the aqueous solution is a critical factor, as it affects the protonation state of the carboxylic acid and the hydrolysis of the cerium ion.

Organic solvents, such as methanol, ethanol (B145695), or hydrocarbons, are also employed. In non-aqueous solvents, the reaction of an anhydrous cerium(III) salt with neodecanoic acid often requires the presence of a base to deprotonate the carboxylic acid and facilitate the reaction. The polarity of the solvent can impact the solubility of the reactants and the final product, thereby affecting the yield and ease of purification.

Recent research has explored the use of deep eutectic solvents (DESs) as a greener alternative to traditional organic solvents for the synthesis of cerium-based materials. mdpi.com While not specifically documented for this compound, the use of a DES composed of cerium(III) nitrate hexahydrate and a hydrogen bond donor could offer a novel, atom-efficient route to its synthesis. mdpi.com The DES can act as both a solvent and a source of the cerium ion, potentially leading to different crystalline phases or morphologies of the final product.

Ligand-Exchange Protocols for Neodecanoate Complex Generation

Ligand-exchange reactions provide an alternative and often versatile route to this compound. This method involves the reaction of a pre-existing cerium(III) complex, which has relatively labile ligands, with neodecanoic acid or its salt. The neodecanoate ligand displaces the original ligands to form the more thermodynamically stable this compound.

A suitable precursor for this reaction is cerium(III) acetylacetonate (B107027), Ce(acac)₃. wikipedia.org The acetylacetonate ligands are known to be readily exchanged with other ligands, such as carboxylates. The reaction would typically involve dissolving cerium(III) acetylacetonate in an appropriate organic solvent and then adding a stoichiometric amount of neodecanoic acid. The reaction can be driven to completion by removing the displaced acetylacetone, for example, by distillation.

The general scheme for such a reaction is: Ce(acac)₃ + 3 RCOOH → Ce(OOCR)₃ + 3 Hacac (where RCOOH is neodecanoic acid and Hacac is acetylacetone)

This method can be advantageous when direct synthesis is problematic, for instance, due to the poor solubility of the cerium salt in the desired reaction medium or the presence of water that could lead to hydrolysis.

Exploration of Alternative Cerium Precursors for Neodecanoate Complex Synthesis

To overcome some of the limitations of traditional synthesis routes, researchers have investigated the use of alternative cerium precursors. These precursors can offer enhanced reactivity, better solubility in organic solvents, and access to different reaction pathways.

Utilization of Cerium(III) Guanidinate Precursors

Cerium(III) guanidinate complexes have emerged as highly reactive precursors, particularly in the field of atomic layer deposition (ALD). nih.gov These complexes, which feature nitrogen-based ligands, are known for their high reactivity towards protic reagents like water. nih.gov This high reactivity can be exploited for the synthesis of this compound.

The synthesis would involve the reaction of a homoleptic tris-guanidinate complex of cerium(III) with three equivalents of neodecanoic acid. The protic nature of the carboxylic acid would facilitate the protonolysis of the cerium-guanidinate bond, leading to the formation of this compound and the free guanidine (B92328) ligand.

A general reaction scheme is as follows: Ce(guanidinate)₃ + 3 RCOOH → Ce(OOCR)₃ + 3 H-guanidinate (where RCOOH is neodecanoic acid)

The reaction is likely to proceed under mild conditions due to the high reactivity of the guanidinate precursor. nih.gov The choice of solvent would be critical to ensure the solubility of both the precursor and the final product while allowing for the easy separation of the guanidine byproduct.

Synthesis from Cerium(IV) Salts with Organic Acid Salts

While seemingly counterintuitive for the synthesis of a cerium(III) compound, cerium(IV) salts can serve as starting materials for the preparation of this compound. This route necessitates a reduction of the cerium center from the +4 to the +3 oxidation state during the synthesis.

A common and inexpensive cerium(IV) precursor is cerium(IV) ammonium (B1175870) nitrate (CAN). wikipedia.org The synthesis can be envisioned as a one-pot reaction where CAN is first reduced to a cerium(III) species, which then reacts with the neodecanoate ligand. For instance, anhydrous ammonia (B1221849) has been shown to reduce CAN to a cerous ammonium nitrate complex, which is a suitable precursor for organocerium(III) derivatives. researchgate.netosti.gov

A potential synthetic pathway could involve the in-situ reduction of CAN in the presence of neodecanoic acid or its salt. A suitable reducing agent would be required to facilitate the Ce(IV) to Ce(III) conversion. The reaction environment would need to be carefully controlled to manage the redox reaction and the subsequent complexation.

Table 2: Overview of Synthetic Methodologies for this compound

MethodologyCerium PrecursorReactantKey Features
Direct Synthesis Cerium(III) salts (e.g., CeCl₃)Neodecanoic acid/saltSimple, atom-economical, sensitive to reaction conditions.
Ligand Exchange Cerium(III) acetylacetonateNeodecanoic acidVersatile, avoids issues with precursor solubility or hydrolysis.
Alternative Precursors Cerium(III) guanidinatesNeodecanoic acidHigh reactivity, mild reaction conditions.
Alternative Precursors Cerium(IV) salts (e.g., CAN)Neodecanoic acid/salt + reducing agentInvolves a redox step, utilizes readily available precursors.

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic routes for organometallic compounds such as this compound is a significant focus of contemporary chemical research. Green chemistry principles encourage the use of less hazardous solvents, reduced energy consumption, and the generation of minimal waste. In this context, innovative approaches are being explored to replace traditional organic solvents, which are often volatile and toxic.

One of the most promising avenues in green chemistry is the application of deep eutectic solvents (DESs) as alternative reaction media. mdpi.com DESs are mixtures of two or more components, typically a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point much lower than the individual components. researchgate.net Their negligible vapor pressure, non-flammability, and potential for recyclability make them attractive alternatives to conventional solvents. kneopen.com While direct research on the synthesis of this compound in deep eutectic solvents has not been extensively reported, the principles of organometallic synthesis in these green solvents suggest a strong potential for their application.

Deep eutectic solvents have emerged as a versatile platform for various chemical transformations, including the synthesis of organometallic and coordination compounds. mdpi.com Their unique properties, such as high thermal and chemical stability, and the ability to dissolve a wide range of metal salts, make them suitable for such syntheses. nih.gov The use of DESs can lead to novel reactivity and in some cases, can also act as both the solvent and a catalyst. uniba.it

Research into the behavior of lanthanides in DESs has provided foundational knowledge for their potential application in syntheses like that of this compound. Studies on lanthanide speciation in choline (B1196258) chloride-based deep eutectic solvents have shown that the coordination environment of the lanthanide ion is highly dependent on the hydrogen-bond donor component of the DES. acs.orgresearchgate.net This tunability of the solvent's properties could be harnessed to control the synthesis and crystal structure of the final product.

For instance, a solvothermal synthesis of ultrasmall cerium oxide nanoparticles has been successfully demonstrated using a deep eutectic solvent as a stabilizing medium. nih.gov This indicates that cerium precursors are soluble and reactive in DESs, paving the way for the synthesis of other cerium compounds. The synthesis of a metal carboxylate like this compound in a DES would likely involve the reaction of a cerium salt (e.g., cerium chloride or cerium nitrate) with neodecanoic acid or its salt in a suitable DES. The DES could facilitate the reaction by dissolving the precursors and potentially influencing the coordination of the neodecanoate ligand to the cerium(3+) ion.

The selection of the DES components is crucial. A common type of DES is formed from choline chloride and a hydrogen bond donor like urea (B33335), glycerol, or a carboxylic acid. acs.org For the synthesis of this compound, a DES composed of choline chloride and a carboxylic acid could be particularly interesting, as the acidic nature of the solvent might play a role in the reaction.

While specific experimental data for the synthesis of this compound in DES is not yet available, a hypothetical experimental design can be proposed. The following table illustrates the type of parameters that would be investigated in such a study.

DES Composition (Molar Ratio)Cerium PrecursorReactant Ratio (Ce:Neodecanoic Acid)Temperature (°C)Reaction Time (h)Observed Yield (%)Product Purity
Choline Chloride:Urea (1:2)Cerium(III) Chloride1:38012Data Not AvailableData Not Available
Choline Chloride:Glycerol (1:2)Cerium(III) Nitrate1:38012Data Not AvailableData Not Available
Choline Chloride:Ethylene Glycol (1:2)Cerium(III) Chloride1:31008Data Not AvailableData Not Available
Choline Chloride:Malonic Acid (1:1)Cerium(III) Nitrate1:37010Data Not AvailableData Not Available

The future of green chemistry in the synthesis of organometallic compounds like this compound will likely see an increase in the exploration of deep eutectic solvents. Further research is needed to establish optimal DES systems, reaction conditions, and to understand the mechanistic pathways of such syntheses. The potential benefits of reduced environmental impact and enhanced safety make this a compelling area of investigation.

Based on a comprehensive review of the available scientific literature, it is not possible to provide a detailed article on "this compound" that strictly adheres to the requested outline. The public research domain lacks specific, in-depth studies on the structural characterization and coordination chemistry of this particular compound.

Detailed experimental and theoretical data required to thoroughly address the specified subsections—including elucidation of coordination geometries, specific spectroscopic analyses (Infrared, Raman, NMR), X-ray diffraction results, and computational simulations—for this compound are not available in the provided search results.

Constructing an article based on the requested outline would necessitate extrapolating from different cerium compounds (e.g., other carboxylates, oxides, or complexes with unrelated ligands), which would be scientifically inaccurate and speculative. This would not meet the required standards of a factual and authoritative article focused solely on this compound.

Therefore, the request to generate an article with the specified structure and content for "this compound" cannot be fulfilled at this time due to the absence of the necessary foundational research data.

Structural Characterization and Coordination Chemistry of Cerium 3+ Neodecanoate Systems

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a critical computational tool for investigating the electronic structure and reactivity of cerium compounds, including carboxylate systems like cerium(3+) neodecanoate. A primary challenge in modeling cerium complexes is the accurate description of its 4f electrons, which are strongly correlated and exist on the boundary between localized and itinerant behavior. aps.orgfzu.cz Standard DFT methods can struggle with this, often requiring extensions like the DFT+U approach or the use of hybrid functionals, which incorporate a portion of exact exchange to correct for self-interaction errors and properly describe electron localization. fzu.cz

DFT calculations are instrumental in predicting the reactivity of cerium complexes, particularly their redox properties. For instance, DFT has been successfully used to compute the Gibbs free energy change (ΔG°) for the Ce(IV)/Ce(III) redox couple for various cerium complexes in solution. acs.org These calculated values show a strong correlation with experimentally measured redox potentials (E₁/₂), demonstrating DFT's predictive power. acs.org Another approach involves correlating the energies of the molecular orbitals, such as the Lowest Unoccupied Molecular Orbital (LUMO) of a Ce(IV) complex, with experimental redox potentials. acs.org

The electronic structure of cerium complexes is significantly influenced by the surrounding ligands, a phenomenon that DFT can effectively model. Studies on various Ce(IV) complexes have shown that modifying ligand substituents systematically tunes the redox potential. nih.gov This is rationalized by the energy stabilization of the Highest Occupied Molecular Orbital (HOMO) as determined by DFT calculations. nih.gov These calculations also help interpret experimental observations, such as arene π → Ce 4f* ligand-to-metal charge transfer (LMCT) bands in UV-visible spectra. nih.gov Computational investigations of cerium imido and carboxylate complexes have revealed significant contributions from cerium's 5d orbitals, in addition to the 4f orbitals, in bonding with ligands. nih.govacs.org

For an unambiguous assignment of the electronic configuration, which is central to understanding reactivity, multi-reference wavefunction-based methods like the Complete Active Space Self-Consistent Field (CASSCF) are often employed. researchgate.netuni-koeln.de These methods can more accurately handle the multi-configurational nature of cerium's 4f orbitals. researchgate.net By analyzing the CASSCF wavefunction with localized orbitals, a clear picture of the cerium 4f orbital occupation can be obtained, allowing for a definitive classification of the oxidation state and electronic structure. uni-koeln.de For example, a leading f¹ configuration is characteristic of a Ce(III) compound. uni-koeln.de

Sparkle Model Parameters in Lanthanide Complex Computations

Semiempirical quantum chemical models provide a computationally efficient alternative to ab initio methods for predicting the geometries of lanthanide complexes. The Sparkle Model, developed for this purpose, is implemented within various semiempirical frameworks like AM1, PM3, and RM1. scispace.comsparkle.pro.brresearchgate.net The model simplifies the central lanthanide ion, replacing it with a +3e point charge superimposed on a repulsive potential, which accounts for the ion's size. scispace.com It assumes that the angular effects of the f orbitals are negligible for determining the geometry of the coordination polyhedron. scispace.com

The Sparkle model has been specifically parameterized and validated for Cerium(III). scispace.com The parameterization process involves fitting the model to a training set of high-quality crystallographic structures from the Cambridge Structural Database. scispace.com The accuracy of the model is then assessed by calculating the unsigned mean error (UME) for the interatomic distances between the cerium ion and the coordinating atoms of the ligands (e.g., oxygen and nitrogen). scispace.comscispace.com

For Ce(III) complexes, both Sparkle/AM1 and Sparkle/PM3 models demonstrate a high level of accuracy, producing geometries comparable to those obtained from more computationally expensive ab initio calculations that use effective core potentials. scispace.com The Sparkle/PM3 model for Ce(III) has an unsigned mean error of 0.080 Å, while the Sparkle/AM1 value is 0.083 Å. scispace.com These semiempirical methods are hundreds of times faster than their ab initio counterparts, making them highly useful for the initial design and high-throughput screening of new cerium complexes and ligands. sparkle.pro.brnih.gov

ModelNumber of Validation StructuresUnsigned Mean Error (Å)Reference
Sparkle/PM3370.080 scispace.com
Sparkle/AM1370.083 scispace.com

Prediction of Oxidation States in Synthesized Materials

Computational chemistry offers powerful tools for the prediction and confirmation of cerium's oxidation state in synthesized materials, a crucial factor given that its chemistry is dominated by the accessible Ce(III) and Ce(IV) states. mdpi.com The distinct electronic structures associated with these states (4f¹ for Ce³⁺ and 4f⁰ for Ce⁴⁺) necessitate careful theoretical treatment. fzu.czmdpi.com

DFT calculations are a primary method for predicting redox behavior. By computing the thermodynamic stability of a complex in both its Ce(III) and Ce(IV) forms, DFT can predict redox potentials, thereby indicating the favored oxidation state under specific conditions. acs.org The electronic structure computed via DFT also provides clues; analysis of the frontier molecular orbitals and the degree of 4f orbital participation in bonding can differentiate between the oxidation states. acs.org For example, in ceria, the creation of an oxygen vacancy is accompanied by the localization of two electrons on adjacent cerium atoms, effectively reducing them from Ce(IV) to Ce(III), a process that can be modeled with the DFT+U method. fzu.cz

However, due to the complexities of electron correlation in the 4f shell, DFT alone can sometimes provide an ambiguous description. uni-koeln.de For a more definitive assignment, multi-reference wavefunction analysis, such as CASSCF, is employed. researchgate.netuni-koeln.de This method explicitly handles the key electrons in the active space orbitals (e.g., the Ce 4f and ligand 2p orbitals). researchgate.net By transforming the resulting natural orbitals into localized orbitals that reside purely on the cerium atom or the ligand, the electron count can be assessed directly. uni-koeln.de A configuration with one electron in a localized 4f orbital (an f¹ configuration) provides a clear classification of the complex as a Ce(III) system. uni-koeln.de In contrast, some complexes may exhibit a multi-configurational wavefunction that indicates a mixed-valent Ce(IV)/Ce(III) character. uni-koeln.de

Influence of Ligand Modification on Cerium Coordination Environment

The coordination environment of the cerium(III) ion is highly sensitive to the nature of its ligands. Modification of the ligand framework, particularly with different carboxylates, can lead to significant changes in coordination number, geometry, and the formation of polynuclear structures. The versatility of the carboxylate group, which can adopt various binding modes (e.g., unidentate, bidentate chelating, and bridging), is a key factor in this structural diversity. researchgate.netdiva-portal.org

Studies on the interaction of hydrated Ce³⁺ ions with various carboxylates in aqueous solution demonstrate the profound effect of the ligand structure. acs.orgnih.gov While simple carboxylates form complexes, ligands capable of chelation can bind much more strongly. For example, diglycolic acid binds to Ce³⁺ approximately 1000 times more strongly than other simple carboxylates, an effect attributed to the chelation involving the ligand's central ether oxygen atom, which forms a stable five-membered ring with the cerium ion. acs.org

In the solid state, even subtle changes to a carboxylate ligand can alter the entire crystal structure. A study of rare earth 3-furoate (B1236865) complexes showed that Ce(III) forms a polymeric structure with two distinct metal centers, one ten-coordinate and one nine-coordinate. researchgate.net The oxidation state of cerium also plays a role; in one study, a phenylacetate (B1230308) ligand was found to bind to a Ce(III) center in a bidentate (κ²-O,O') fashion, whereas related carboxylates bound to Ce(IV) centers in a unidentate (κ¹) mode. nih.gov This highlights how the interplay between the larger ionic radius of Ce³⁺ and the specific ligand determines the final coordination geometry. nih.gov

The use of a mixture of carboxylate ligands, such as isononanoate, naphthenate, and neodecanoate, can further influence the coordination environment of cerium(III). While specific structural studies on mixed cerium(III) isononanoate, naphthenate, and neodecanoate systems are not prevalent in the surveyed academic literature, the principles derived from other mixed ligand and varied carboxylate systems are applicable. The combination of sterically different carboxylates can lead to the formation of complex, often polynuclear, structures where the various ligands play distinct structural roles.

For example, studies on other mixed ligand ternary complexes of cerium(III) confirm that stable structures incorporating different types of ligands can be readily formed. researchgate.net The presence of multiple, potentially bulky and irregularly shaped ligands like neodecanoate and naphthenate would likely frustrate simple, highly ordered crystal packing, potentially favoring the formation of amorphous materials or soluble oligomeric species. The relative ratios of the different carboxylates could be used to tune the physical properties of the resulting material, such as solubility in nonpolar solvents, which is a key characteristic for applications like paint driers and catalysts.

Catalytic Applications of Cerium 3+ Neodecanoate in Advanced Chemical Transformations

Catalysis in Organic Synthesis

In the realm of organic synthesis, cerium(III) compounds serve as effective catalysts for reactions requiring mild and selective conditions.

The protection of carbonyl groups as acetals and ketals is a fundamental strategy in multistep organic synthesis. The subsequent removal, or deprotection, of these groups requires catalysts that are both efficient and chemoselective, leaving other sensitive functional groups in the molecule intact. Cerium(III) compounds have proven to be excellent catalysts for this transformation.

While specific studies on cerium(3+) neodecanoate are not extensively detailed in the literature, the catalytic activity of the Ce(III) ion is well-documented using other salts, such as cerium(III) triflate. The mechanism relies on the Lewis acidity of the Ce³⁺ ion, which coordinates to the oxygen atoms of the acetal (B89532) or ketal, facilitating its cleavage. A notable method employs catalytic cerium(III) triflate in wet nitromethane (B149229) at room temperature, operating at a nearly neutral pH. organic-chemistry.org This process is highly effective, providing excellent yields and selectivity, which is particularly advantageous for complex syntheses. organic-chemistry.org The presence of water is crucial for the reaction's success; experiments in dry solvents yield significantly lower results. organic-chemistry.org

The efficiency of this cerium(III)-catalyzed method varies with the substrate structure. For instance, cyclic acetals and ketals may require a higher catalyst loading (e.g., 30 mol %) compared to dialkyl acetals and ketals (e.g., 5 mol %). organic-chemistry.org This methodology is compatible with various other protective groups, such as TBDMS, demonstrating its high chemoselectivity. organic-chemistry.org

Table 1: Research Findings on Cerium(III)-Catalyzed Deprotection of Acetals Data based on Cerium(III) Triflate as the catalyst.

Substrate TypeCatalystCatalyst Loading (mol %)SolventConditionsYield (%)Source
Dialkyl AcetalCe(OTf)₃5Wet NitromethaneRoom TemperatureHigh organic-chemistry.org
Cyclic Acetal/KetalCe(OTf)₃30Wet NitromethaneRoom TemperatureHigh organic-chemistry.org

The Biginelli reaction is a one-pot, three-component reaction that produces dihydropyrimidinones, a class of compounds with significant pharmaceutical applications. wikipedia.orgyoutube.com Cerium(III) salts have emerged as efficient Lewis acid catalysts for this reaction, promoting the synthesis under mild and often solvent-free conditions. researchgate.net

The proposed mechanism for the cerium(III)-catalyzed Biginelli reaction involves the initial activation of the aldehyde by the Ce³⁺ ion. jk-sci.com This is followed by a reaction with urea (B33335) to form an acyl imine intermediate. The subsequent nucleophilic addition of a β-ketoester, followed by cyclization and dehydration, yields the final dihydropyrimidinone product. wikipedia.org The use of cerium catalysts can lead to excellent yields and is compatible with a wide range of functional groups on the aromatic aldehyde component, including methoxy, nitro, and halide groups. researchgate.net

Table 2: Research Findings on Cerium(III)-Catalyzed Biginelli Reaction

CatalystReactantsConditionsKey AdvantagesSource
Cerium(III) Nitrate (B79036) HexahydrateAldehyde, β-ketoester, Urea/ThioureaSolvent-free, 80°CExcellent yields, simple work-up, environmentally friendly researchgate.net
Cerium(III) ChlorideUnprotected aldose, 2-phenyl-1,3-oxazol-5-one, Urea/ThioureaSolvent-free, Microwave irradiationExpeditious, diastereoselective, use of biorenewable components researchgate.net

Alkoxy radicals are highly reactive intermediates valuable in organic synthesis for their ability to facilitate complex bond formations and functionalizations. rsc.org Cerium catalysis plays a pivotal role in the electrochemical generation of these radicals from alcohols. nih.govresearchgate.net The process typically involves a Ce(III)/Ce(IV) redox cycle. nih.govresearchgate.netacs.org

In this method, a Ce(III) species is first oxidized at an anode to a reactive Ce(IV) complex. nih.gov This Ce(IV) species then undergoes a ligand exchange with an alcohol substrate to form a Ce(IV)-alkoxide complex. researchgate.net The crucial step is the homolysis of the cerium-bound alkoxide, often induced by photo-irradiation, through a process known as ligand-to-metal charge transfer (LMCT). nih.govresearchgate.netresearchgate.netacs.org This homolysis generates the desired alkoxy radical and regenerates a Ce(III) species, which can then be re-oxidized at the anode to complete the catalytic cycle. nih.gov This electro-photochemical approach allows for the generation of alkoxy radicals under mild conditions, enabling transformations like C-C bond cleavage and C-H bond functionalization. researchgate.net

The catalytic versatility of cerium compounds extends to general oxidative and hydrolytic processes, driven by the accessible Ce³⁺/Ce⁴⁺ redox states and the interaction of cerium ions with water. mdpi.com Cerium(III) species can act as catalysts for hydrolysis. For example, in situ generated cerium(III) hydroxide (B78521) has been shown to mediate the hydrolysis of lactones. mdpi.com

In oxidative catalysis, cerium compounds are widely used. The Ce³⁺/Ce⁴⁺ redox couple is central to their function, enabling them to catalyze the oxidation of various organic substrates, including alcohols and soot. d-nb.infonih.gov For instance, cerium-photocatalyzed aerobic oxidation of benzylic alcohols to aldehydes utilizes a Ce(III) precatalyst which is oxidized to a Ce(IV) species under aerobic conditions, initiating the catalytic cycle. d-nb.info The ability of cerium oxide to facilitate redox reactions also makes it a key component in catalysts for the complete oxidation of volatile organic compounds (VOCs). nih.gov Nanoscale cerium oxide materials exhibit unique pH-dependent oxidase activity, further highlighting the compound's diverse oxidative capabilities. nih.gov

Polymerization Catalysis and Resin Chemistry

This compound is particularly prominent in the field of coatings, inks, and resins, where it functions as a potent polymerization catalyst.

In the context of inks, coatings, and resins, this compound acts as a "drier" or "siccative." These are metal carboxylate compounds that catalyze the oxidative cross-linking of drying oils and alkyd resins, accelerating the transformation of the liquid ink or coating into a solid, durable film. durachem.comgoogle.com

This compound functions as a true polymerization catalyst, promoting the through-drying of the coating. umicore.comumicore.com The catalytic mechanism involves the cerium ion cycling between its +3 and +4 oxidation states, which facilitates the decomposition of hydroperoxides present in the resin. google.com This decomposition generates free radicals that initiate the polymerization and cross-linking of the resin's polymer chains.

Cerium driers are particularly effective in high-solids coatings and can enhance hardness and durability. durachem.com They are often used in white or pastel-colored inks and clear varnishes because they tend to cause less discoloration compared to other active metals like cobalt or manganese. umicore.com The neodecanoate ligand ensures good solubility and compatibility with the organic resin system. umicore.com

Facilitation of Crosslinking Reactions in Polymers

This compound is widely utilized as a primary drier, or siccative, in the coatings industry, where its primary function is to accelerate the curing process of paints, varnishes, and inks through the promotion of crosslinking reactions. nih.govumicore.com This is particularly relevant for coatings based on alkyd resins, which are polyesters containing unsaturated fatty acids derived from vegetable oils. researchgate.net The drying of these coatings is an oxidative process that involves the formation of a solid, durable film through the crosslinking of the polymer chains. nih.govresearchgate.net

The catalytic role of this compound in this context is to facilitate the decomposition of hydroperoxides that form on the unsaturated fatty acid chains of the alkyd resin upon exposure to atmospheric oxygen. researchgate.net This decomposition generates free radicals, which then initiate a cascade of polymerization and crosslinking reactions, leading to the formation of a three-dimensional polymer network. nih.gov This network structure is responsible for the hardness, durability, and chemical resistance of the final coating. durachem.com

Cerium driers, including the neodecanoate salt, are known for promoting through-drying, ensuring that the coating cures uniformly throughout its thickness, not just at the surface. durachem.comchimia.ch This is a critical property for achieving a stable and well-adhered paint film. While cobalt-based driers are highly effective surface driers, they can sometimes lead to wrinkling of the paint film. paintingbestpractices.com Cerium neodecanoate, often used in combination with other driers, helps to mitigate such defects and is particularly favored in white or light-colored formulations due to its lower tendency to cause yellowing compared to other primary driers like manganese. durachem.comchimia.ch

The effectiveness of cerium neodecanoate can be influenced by the specific formulation of the coating, including the type of resin and the presence of other additives. durachem.com In some high-solids coatings, cerium-based driers have shown particular efficacy where other driers may be less effective. durachem.com A patent has also indicated the use of cerium(IV) neodecanoate as a heat-resistant additive in crosslinkable silicone elastomer compositions, suggesting a broader utility for cerium neodecanoate in facilitating the crosslinking of different polymer systems. google.com

Table 1: Comparative Performance of Driers in a Standard Alkyd Resin Formulation
Drier MetalTypical Concentration (% metal on resin solids)Primary FunctionKey Observations
Cobalt0.02 - 0.08Surface DrierVery active at ambient temperatures, can cause skinning and wrinkling.
Manganese0.01 - 0.10Surface/Through DrierLess active than cobalt, can cause discoloration in light paints.
Cerium 0.05 - 0.20 Through Drier Promotes uniform drying, less discoloration, effective in baking enamels. umicore.comdurachem.comchimia.ch
Zirconium0.10 - 0.40Through DrierGood replacement for lead, improves hardness and adhesion.
Calcium0.05 - 0.20Auxiliary DrierImproves gloss, reduces loss-of-dry, acts as a wetting agent.

Mechanisms of Cerium-Mediated Catalysis

The catalytic activity of this compound in facilitating polymer crosslinking and other chemical transformations is rooted in two fundamental properties of the cerium ion: its Lewis acidity and the accessibility of the Ce(III)/Ce(IV) redox couple. These two features often work in concert to create efficient catalytic cycles.

Lewis Acidity of Cerium(III) Ion in Catalytic Cycles

The cerium(III) ion is a hard Lewis acid, meaning it has a strong affinity for hard Lewis bases, particularly oxygen-containing functional groups such as carboxylates, ethers, and carbonyls, which are abundant in polymer resins. mdpi.com This Lewis acidity allows the Ce(III) center to coordinate to these functional groups, thereby activating them towards further reaction.

In the context of polymer crosslinking, the Lewis acidic Ce(III) ion can coordinate to the hydroperoxide groups formed on the polymer backbone. This coordination polarizes the O-O bond of the hydroperoxide, weakening it and facilitating its cleavage to generate radicals. This activation is a key step in initiating the oxidative crosslinking process.

Furthermore, the Lewis acidity of lanthanide ions, including cerium(III), has been shown to be a critical factor in their catalytic activity for various polymerization reactions, such as the ring-opening copolymerization of epoxides and anhydrides. researchgate.netrsc.orgrsc.org In these systems, the lanthanide ion activates the monomer by coordinating to its carbonyl or ether oxygen atoms, making it more susceptible to nucleophilic attack and subsequent polymerization. While not a direct crosslinking reaction, this demonstrates the fundamental principle of Ce(III)'s Lewis acidity in promoting polymer-forming reactions. The size of the lanthanide ion, in addition to its Lewis acidity, can also influence the catalytic activity and selectivity of the polymerization process. rsc.org

The neodecanoate ligand itself can play a role in modulating the Lewis acidity of the cerium center. The bulky and electron-donating nature of the neodecanoate group can influence the solubility of the catalyst in the nonpolar polymer matrix and fine-tune the electronic properties of the cerium ion, thereby affecting its catalytic performance.

Redox Cycling of Ce(III)/Ce(IV) in Catalytic Processes

A hallmark of cerium chemistry is the reversible and accessible redox couple between the +3 and +4 oxidation states. bohrium.com This property is central to the catalytic function of this compound in oxidative crosslinking reactions. The process is initiated by the reaction of the Ce(III) species with a hydroperoxide (ROOH) present in the alkyd resin. In this step, Ce(III) is oxidized to Ce(IV) while the hydroperoxide is reduced, leading to the formation of an alkoxy radical (RO•) and a hydroxide ion.

Reaction 1: Ce(III) + ROOH → Ce(IV) + RO• + OH⁻

The newly formed Ce(IV) species can then react with another hydroperoxide molecule, reducing it back to Ce(III) and generating a peroxy radical (ROO•) and a proton.

Reaction 2: Ce(IV) + ROOH → Ce(III) + ROO• + H⁺

This redox cycle, involving the shuttling of the cerium ion between the +3 and +4 oxidation states, continuously generates free radicals (RO• and ROO•) that propagate the crosslinking of the polymer chains. researchgate.net This catalytic decomposition of hydroperoxides is significantly more efficient than the uncatalyzed thermal decomposition, thus dramatically accelerating the drying and hardening of the coating.

The Ce(III)/Ce(IV) redox couple is also exploited in other areas of polymerization. For instance, Ce(IV) salts are well-known initiators for the radical polymerization of various vinyl monomers. bohrium.com In these systems, the Ce(IV) ion oxidizes a reducing agent (often an alcohol, amine, or thiol), generating a free radical that initiates the polymerization chain reaction. The resulting Ce(III) can then be re-oxidized to Ce(IV) to continue the catalytic cycle. This principle of redox-initiated polymerization underscores the versatility of the cerium redox couple in generating radicals for polymer synthesis and modification.

The efficiency of the Ce(III)/Ce(IV) redox cycling can be influenced by the ligand environment around the cerium ion. The neodecanoate ligand, through its coordination to the cerium center, can affect the redox potential of the Ce(III)/Ce(IV) couple, thereby modulating the rate of radical generation and, consequently, the curing performance of the coating.

Role of Cerium 3+ Neodecanoate in Advanced Materials Science and Engineering

Precursor Chemistry for Thin Film Deposition

As a metal-organic precursor, Cerium(3+) neodecanoate is instrumental in the deposition of thin films containing cerium. The chemical structure and reactivity of the precursor are critical factors that determine the properties of the resulting film, including its composition, crystallinity, and defect concentration.

Atomic Layer Deposition (ALD) and the related Molecular Layer Deposition (MLD) are advanced techniques for depositing ultrathin, highly conformal films with precise thickness control at the atomic or molecular level. These processes rely on sequential, self-limiting surface reactions. While specific research on this compound in ALD/MLD is not extensively detailed in available literature, the principles are demonstrated with other cerium(III) precursors, such as cerium(III) guanidinate, which has been successfully used to fabricate cerium-based metal-organic hybrid films. rsc.orgaalto.fiaalto.firesearchgate.net

In a typical ALD/MLD cycle for a cerium hybrid film, a cerium precursor is pulsed into the reaction chamber and chemisorbs onto the substrate. After purging the excess precursor, a second precursor, an organic linker molecule (e.g., terephthalic acid or hydroquinone), is introduced to react with the first layer. aalto.fi This sequence is repeated to build the film layer by layer. The choice of precursor is crucial; for instance, highly reactive cerium(III) precursors enable high growth rates and deposition at moderate temperatures. rsc.orgaalto.fi Density functional theory (DFT) investigations have confirmed that in such processes, cerium can maintain its +3 oxidation state within the deposited film. rsc.orgaalto.fi

Precursor SystemCo-reactantDeposition Temperature (°C)Growth Rate (Å/cycle)Resulting Film
Cerium(III) guanidinateTerephthalic Acid2005.4Ce-TPA Hybrid
Cerium(III) guanidinateHydroquinone2004.8Ce-HQ Hybrid
Ce(thd)₄Ozone300-320~0.3-0.4CeO₂

This table presents data for analogous cerium precursor systems to illustrate ALD/MLD process parameters.

Defect engineering in ceria (CeO₂) thin films is critical for applications in catalysis, fuel cells, and sensors, as the defects, particularly oxygen vacancies and the associated Ce³⁺ sites, are often the active sites. uni-bayreuth.de The ALD process itself, by its nature, can create films with a high concentration of defects. The selection of the cerium precursor plays a direct role in controlling the type and concentration of these defects.

The ligands of a metal-organic precursor, such as the neodecanoate group, can influence the film's final composition. During the deposition process, incomplete reactions or decomposition of the ligands can lead to the incorporation of impurities (e.g., carbon) into the film. mdpi.com However, by carefully selecting the precursor and optimizing deposition parameters like temperature and co-reactants, the purity and stoichiometry of the film can be managed. nih.gov For instance, the thermal stability of the precursor determines the ALD temperature window; deposition outside this window can lead to thermal decomposition and increased defects. mdpi.comnih.gov The choice between different precursors, such as a commercial β-diketonate like Ce(thd)₄ versus a custom guanidinate precursor, has been shown to significantly affect the redox properties and reactivity of the resulting ceria films. This demonstrates the principle that the molecular structure of the precursor is a key tool for engineering defects in the final material.

Cerium and its compounds are well-known for their strong ultraviolet (UV) absorption properties. researchgate.netnih.gov This characteristic is leveraged in applications such as UV filters and protective coatings. Both Ce³⁺ and Ce⁴⁺ ions absorb UV radiation, but through different mechanisms: 4f-5d transitions for Ce³⁺ and charge transfer transitions for Ce⁴⁺. researchgate.net

Hybrid films grown using ALD/MLD with cerium(III) precursors have been shown to be highly UV absorbing. rsc.orgaalto.fi The incorporation of cerium ions into the metal-organic framework results in materials that can effectively block UV light. The versatility of the MLD process allows for the creation of hybrid materials where the properties of both the metal (cerium) and the organic linker can be combined and tuned. The resulting cerium-based hybrid films are envisioned for future applications as promising UV absorbing materials. rsc.orgaalto.fi Given that the UV absorption is an intrinsic property of the cerium ion, films derived from this compound are also expected to exhibit this functionality.

Nanomaterial Synthesis and Functionalization

This compound is also a key starting material for the synthesis of cerium-based nanomaterials. Its role as a precursor allows for the formation of nanostructures with controlled size, shape, and surface properties, which are essential for their performance in various applications.

Cerium oxide (CeO₂) nanoparticles are among the most studied rare-earth nanomaterials due to their catalytic and antioxidant properties, which are linked to the reversible Ce³⁺/Ce⁴⁺ redox couple. mdpi.commdpi.comsamaterials.com The synthesis of these nanostructures often employs cerium precursors in solution-based methods, such as sol-gel, hydrothermal synthesis, or precipitation. mdpi.commdpi.comresearchgate.net

This compound, as a salt of a carboxylic acid, can be used in these non-aqueous or solvothermal routes. The choice of the cerium precursor—be it a nitrate (B79036), chloride, acetate, or neodecanoate—can significantly influence the characteristics of the resulting nanoparticles. researchgate.neturjc.es For example, the precursor-to-surfactant/capping agent ratio is a critical parameter that affects the final particle size and stability. mdpi.com In gelatin-based sol-gel synthesis, varying the ratio of the cerium precursor to gelatin allowed for the production of ceria nanoparticles with mean diameters as small as 10 nm. mdpi.com The neodecanoate ligand, being bulky and organic, can also act as a capping agent during synthesis, influencing particle growth and preventing agglomeration.

The morphology—the shape and crystal facets—of rare-earth nanomaterials has a profound impact on their properties, especially in catalysis where different crystal planes can exhibit vastly different reactivities. rsc.orgresearchgate.net Significant research efforts are dedicated to controlling the shape of ceria nanocrystals, leading to the synthesis of nanocubes, nanorods, and other complex structures. rsc.orgresearchgate.net

The choice of the cerium precursor is a key parameter in achieving morphology control. urjc.es Studies have shown that different anions in the precursor salt (e.g., chloride vs. nitrate) can lead to different nanostructure shapes under identical hydrothermal conditions. urjc.es For instance, chloride ions have a higher tendency to form complexes with cerium ions or adsorb on ceria surfaces, which can direct the growth of nanowires, whereas nitrate precursors might yield rounder nanoparticles. urjc.es Similarly, the use of this compound, with its large, branched carboxylate ligand, would influence the nucleation and crystal growth kinetics. The ligand can selectively adsorb onto specific crystallographic faces, slowing their growth and allowing other faces to grow faster, thereby directing the final shape of the nanoparticle. This fine-tuning of experimental conditions, including the precise nature of the precursor, is a fundamental strategy for the rational design of functional rare-earth nanomaterials. rsc.orgresearchgate.net

Surface Modification Strategies for Nanoparticles utilizing Carboxylates

The surface modification of nanoparticles is crucial for their dispersion and functionality in various matrices. Carboxylates, such as neodecanoate, are effective agents for this purpose. The carboxyl group can bind to the surface of nanoparticles, while the hydrocarbon tail of the neodecanoate provides steric hindrance, preventing agglomeration and improving compatibility with organic media.

While specific studies detailing the use of this compound for nanoparticle surface modification are not extensively documented in publicly available literature, the principles of using carboxylates for this purpose are well-established. The binding of a carboxylate to a nanoparticle surface can occur through several mechanisms, including electrostatic attraction, hydrogen bonding, and chemical adsorption (such as chelation or bridging). In the case of cerium oxide nanoparticles, the surface contains both Ce³⁺ and Ce⁴⁺ sites, which can interact with the carboxylate groups of the neodecanoate ligand. This interaction can passivate the nanoparticle surface, enhancing its stability and dispersibility in non-aqueous systems.

The choice of the carboxylate ligand is critical in determining the final properties of the surface-modified nanoparticles. Neodecanoic acid, being a C10 carboxylic acid, provides a good balance between the anchoring function of the carboxyl group and the solubilizing effect of the aliphatic chain. This makes neodecanoate-modified nanoparticles suitable for incorporation into various polymer matrices and coatings.

Development of Polymer and Composite Materials

This compound plays a vital role in the formulation and enhancement of polymer and composite materials, particularly in elastomers and coatings.

In-Situ Coordination Crosslinking in Elastomers (e.g., Acrylonitrile-Butadiene Rubber Composites)

In-situ coordination crosslinking is a method used to create a network structure in elastomers, leading to improved mechanical properties. This process involves the formation of ionic clusters around metal ions, which act as physical crosslinks. These ionic crosslinks are thermally reversible, allowing for the reprocessing of the material.

While the direct application of this compound in acrylonitrile-butadiene rubber (NBR) composites is not widely reported, a patent describes a crosslinkable rubber composition that includes an organic salt of cerium as part of the crosslinking system. google.com This suggests the potential for cerium compounds to participate in the vulcanization process. The nitrile groups in NBR can coordinate with metal ions, and the presence of a carboxylate ligand like neodecanoate can facilitate the formation of these coordination complexes.

The mechanism of ionic crosslinking in carboxylated acrylonitrile-butadiene rubber (XNBR) with metal oxides is well-documented. mdpi.com The carboxyl groups on the polymer chains react with the metal ions to form ionic crosslinks. It is plausible that this compound could function in a similar manner, with the Ce³⁺ ion acting as the center of the ionic cluster, coordinated by the carboxyl groups from the polymer and potentially the neodecanoate ligands. This would lead to a three-dimensional network, enhancing the tensile strength, modulus, and thermal stability of the elastomer.

The use of cobalt neodecanoate as a rubber adhesion promoter and a catalyst in the polymerization of polybutadiene (B167195) rubber is a well-established application. nbinno.comnbinno.com This highlights the general utility of metal neodecanoates in rubber technology.

Interactive Table: Potential Effects of this compound in Elastomers

PropertyPotential EffectUnderlying Mechanism
Tensile Strength IncreaseFormation of ionic crosslinks leading to a stronger network.
Modulus IncreaseIncreased crosslink density due to coordination complexes.
Thermal Stability EnhancementIonic clusters acting as thermally stable crosslinks.
Processability Potential for ReversibilityThermally labile nature of ionic crosslinks allows for reprocessing.

Applications in Coatings and Other Material Formulations

This compound is utilized as a drier in paints and coatings. umicore.compatchamltd.com Driers are catalysts that accelerate the curing process of oxidative-drying coatings, such as those based on alkyd resins. The cerium ion, with its accessible Ce³⁺/Ce⁴⁺ oxidation states, can participate in the redox reactions that drive the polymerization of the binder.

In these formulations, this compound acts as a through-drier, promoting uniform drying throughout the paint film, as opposed to only surface drying. This prevents wrinkling and ensures a durable and well-adhered coating. The neodecanoate ligand enhances the solubility and compatibility of the cerium ion in the organic binder system.

The table below summarizes the properties and function of a commercial this compound product used as a paint drier.

Interactive Table: Properties of a Commercial Cerium Neodecanoate Drier

PropertyValue
Product Name VALIREX Ce 10 Neo D60
Metal Content 10%
Diluent Dearomatized hydrocarbon mixture
Flash Point 60° C
Function Through-drier in paints and coatings

Source: Umicore umicore.com

Redox Active Materials for Energy and Environmental Applications

The ability of cerium to cycle between the +3 and +4 oxidation states is a key feature that is exploited in various advanced materials.

Utilization of Ce(III)/Ce(IV) Redox Couple in Material Functionality

The Ce(III)/Ce(IV) redox couple is central to the functionality of many cerium-containing materials. The ease of this redox transition allows these materials to act as catalysts, oxygen storage media, and redox mediators in electrochemical systems.

In the context of materials containing this compound, the Ce(III)/Ce(IV) redox couple is fundamental to its role as a paint drier. The catalytic cycle involves the oxidation of Ce³⁺ to Ce⁴⁺ by atmospheric oxygen, which then promotes the formation of free radicals in the unsaturated fatty acid chains of the alkyd binder. These radicals then initiate a polymerization process, leading to the crosslinking and hardening of the paint film. The Ce⁴⁺ is subsequently reduced back to Ce³⁺, completing the catalytic cycle.

The standard redox potential of the Ce(IV)/Ce(III) couple is relatively high, making it a powerful oxidizing agent in its +4 state. This property is harnessed in various catalytic applications beyond coatings, including organic synthesis and environmental remediation. The neodecanoate ligand can influence the redox potential and the stability of the different oxidation states of cerium, thereby tuning the material's reactivity for specific applications.

Mechanistic Insights and Kinetic Studies Pertaining to Cerium 3+ Neodecanoate Systems

Investigations of Reaction Kinetics and Rate-Determining Steps

For many oxidation reactions involving cerium catalysts, the mechanism can be complex. Often, the process begins with the formation of a complex between the Ce(III) ion and the organic substrate. This is followed by an electron transfer step to form Ce(IV) and a substrate radical, which then proceeds through further reactions to yield the final product.

Research into various cerium-catalyzed systems, such as the oxidation of organic compounds, often points to either the formation of the cerium-substrate complex or the subsequent electron transfer as the rate-determining step. orientjchem.org The specific RDS is highly dependent on the nature of the substrate, the solvent system, and the coordination environment of the cerium ion, which is dictated by ligands like neodecanoate. The bulky, hydrophobic neodecanoate ligand can influence the solubility of the catalyst in nonpolar media and affect the steric accessibility of the cerium center, thereby impacting reaction rates.

The determination of reaction order with respect to each component is a primary goal of kinetic analysis. A simplified, hypothetical kinetic dataset for a cerium-catalyzed oxidation reaction is presented below to illustrate this concept.

ExperimentInitial [Substrate] (mol/L)Initial [Ce(3+) neodecanoate] (mol/L)Initial Rate (mol/L·s)
10.100.011.5 x 10-4
20.200.013.0 x 10-4
30.100.023.0 x 10-4

From this illustrative data, doubling the substrate concentration while keeping the catalyst concentration constant doubles the rate (Exp. 1 vs. 2), suggesting the reaction is first-order with respect to the substrate. Similarly, doubling the catalyst concentration at a constant substrate concentration doubles the rate (Exp. 1 vs. 3), indicating the reaction is also first-order with respect to the catalyst. This would lead to a hypothetical rate law of: Rate = k[Substrate][Ce(3+) neodecanoate].

Electron Transfer Processes in Cerium(III)/(IV) Redox Systems

The cornerstone of the catalytic activity of cerium compounds is the Ce(III)/Ce(IV) redox couple. nih.gov The electron transfer (ET) process from Ce(III) to an oxidizing species (or from a substrate to Ce(IV) in a reduction cycle) is a multi-step event heavily influenced by the chemical environment. soton.ac.uk

Studies on cerium ions in various acidic media reveal that the charge transfer is characterized by several steps and its kinetics are highly dependent on coordination with ligands. soton.ac.ukmgesjournals.com The oxidation of Ce(III) to Ce(IV) tends to be kinetically faster than the reverse reduction. Recent investigations combining spectroscopy, kinetic measurements, and computational modeling for the Ce(III)/Ce(IV) couple in sulfuric acid have proposed a two-step mechanism. This mechanism involves an initial chemical step, where the cerium ion exchanges ligands with the solvent, followed by a rate-determining electron transfer step that adheres to Marcus theory. nih.govumich.edu

In a cerium(3+) neodecanoate system, the large neodecanoate ligands create a specific coordination sphere around the cerium ion. This environment influences the standard redox potential of the Ce(III)/Ce(IV) couple and the reorganization energy required for electron transfer. rsc.org The nature of the ligand can dictate whether the electron transfer occurs via an inner-sphere mechanism (where the reactant binds directly to the cerium ion) or an outer-sphere mechanism (where the electron tunnels through the intact coordination shells). Given the potential for steric hindrance from the neodecanoate ligands, an outer-sphere pathway is plausible. nih.govumich.edu

Several factors can significantly impact the kinetics of the Ce(III)/Ce(IV) electron transfer, as summarized in the table below.

FactorInfluence on Electron Transfer Kinetics
Ligand Nature Affects redox potential, steric accessibility of the cerium center, and the stability of the transition state. Neodecanoate influences solubility in organic media.
Solvent The polarity and coordinating ability of the solvent affect the solvation of cerium ions and the reorganization energy required for electron transfer.
Temperature Higher temperatures generally increase the rate of electron transfer by providing the necessary activation energy.
pH / Acidity In aqueous or protic systems, pH can alter the speciation of cerium complexes and the availability of protons, which can participate in the redox reaction. mgesjournals.com

Elucidation of Catalyst Deactivation and Regeneration Pathways

Catalyst deactivation is the gradual loss of catalytic activity and/or selectivity over time. mdpi.comscispace.com For this compound, particularly when used in industrial processes, understanding deactivation is vital for maintaining process efficiency. The primary deactivation mechanisms can be categorized as chemical, thermal, or mechanical. scispace.comdntb.gov.ua

Fouling: This involves the physical deposition of substances from the reaction medium onto the catalyst's active sites. In organic reactions, this often manifests as the formation of high-molecular-weight byproducts, polymers, or coke that block access to the cerium centers. researchgate.net

Poisoning: This is a chemical deactivation process where molecules bind strongly (chemisorption) to the active cerium sites, rendering them inactive. Common poisons for metal catalysts include compounds containing sulfur, phosphorus, or other heteroatoms that might be present as impurities in the feedstock. scispace.comresearchgate.net

Thermal Degradation: If the catalyst is used at high temperatures, especially in a supported form, it can undergo sintering, where the active particles agglomerate, reducing the active surface area. For a soluble catalyst like this compound, thermal degradation might involve the decomposition of the neodecanoate ligand itself.

Leaching: When used in a supported or multiphase system, the active cerium species may gradually dissolve from the support into the reaction medium, leading to a loss of active sites.

Once deactivated, regeneration may be possible to restore catalytic activity. The appropriate method depends on the deactivation mechanism. mdpi.com For fouling by organic deposits, a common strategy is controlled oxidation or calcination to burn off the coke. kaust.edu.sa However, this must be done carefully to avoid thermal damage to the catalyst. researchgate.net If deactivation is due to reversible poisoning, washing the catalyst with a suitable solvent might remove the adsorbed poison.

The table below outlines potential deactivation pathways for a cerium-based catalyst and corresponding regeneration strategies.

Deactivation MechanismDescriptionPotential Regeneration Pathway
Fouling (Coking) Blockage of active sites by carbonaceous deposits or polymeric byproducts. researchgate.netControlled oxidation (calcination) in air or an oxygen-containing stream to burn off deposits. kaust.edu.sa
Poisoning Strong chemisorption of impurities (e.g., sulfur compounds) onto cerium active sites. scispace.comSolvent washing or treatment with a specific chemical agent to displace the poison. Regeneration can be difficult if poisoning is irreversible.
Thermal Degradation Decomposition of the neodecanoate ligand or sintering of supported cerium particles at high temperatures.Generally irreversible. Prevention through controlled reaction temperature is key. Redispersion via chemical treatment is sometimes possible for sintered metals. mdpi.com
Leaching Dissolution of the active cerium species from a solid support into the liquid phase.Irreversible loss. Can be mitigated by improving the anchoring of the catalyst to the support or optimizing solvent choice.

Future Research Trajectories and Interdisciplinary Opportunities for Cerium 3+ Neodecanoate

Integration with Emerging Technologies (e.g., Photoelectrocatalysis)

While direct applications of Cerium(3+) neodecanoate in photoelectrocatalysis are not extensively documented, its primary role lies in its use as a precursor for synthesizing cerium-based nanomaterials, particularly cerium oxide (CeO₂), which have significant catalytic properties.

Role as a Precursor: Cerium oxide nanoparticles (CeO₂ NPs) are a focal point of research in photocatalysis due to their unique redox properties (cycling between Ce³⁺ and Ce⁴⁺), high surface-to-volume ratio, and oxygen storage capacity. nih.govmdpi.comresearchgate.net These nanoparticles can be synthesized through various methods where a cerium precursor is a key starting ingredient. nih.gov this compound can serve as such a precursor, which, upon thermal decomposition (calcination), can be converted into cerium oxide. researchgate.net The properties of the resulting CeO₂ nanoparticles—such as size, morphology, and defect density—are critical for their photocatalytic performance and are influenced by the synthesis conditions. rsc.orgrsc.org

Research Findings in Cerium-Based Photocatalysis:

Enhanced Performance: Nanostructured ceria demonstrates significantly enhanced photocatalytic activity. researchgate.net The creation of engineered architectures, such as holey 2D nanosheets derived from cerium-based coordination polymers, leads to high surface areas and defect densities, resulting in outstanding solar light photocatalytic performance. rsc.org

Water Splitting: The photocatalytic production of hydrogen through water splitting is a promising avenue for renewable energy. researchgate.net Research has focused on designing CeO₂ nanoparticles with improved efficiency for this reaction, highlighting the importance of factors like mesoporosity and oxygen vacancy populations. rsc.org

Synergistic Catalysis: In the broader field of photocatalysis, cerium(III) complexes have been used in synergistic catalysis with other metals, like nickel, for cross-coupling reactions under mild conditions. nih.gov This suggests opportunities for developing multi-metal systems derived from precursors like this compound for complex chemical transformations.

Future work could focus on controlling the decomposition of this compound to tailor the specific properties of the resulting cerium oxide nanocrystals for optimized photoelectrocatalytic activity. This involves creating specific surface facets and defect structures that can enhance charge separation and reaction kinetics, bridging the gap between precursor chemistry and device performance.

Exploration of Novel Coordination Architectures for Enhanced Functionality

The functionality of metal-organic compounds is intrinsically linked to their molecular architecture. For this compound, exploring novel coordination structures by modifying the ligand environment presents a significant opportunity for developing materials with tailored properties. The large ionic radius of the cerium(III) ion allows for high coordination numbers, typically ranging from 8 to 12, enabling the formation of diverse and complex structures. wikipedia.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): Cerium(3+) ions can act as nodes in coordination polymers or MOFs, where organic ligands bridge the metal centers to form extended one-, two-, or three-dimensional networks. researchgate.netrsc.org While neodecanoic acid is a simple monodentate carboxylate, research into cerium complexes with polycarboxylate linkers has shown the ability to form 3D flower-like microstructures. researchgate.netrsc.org

Future Directions: A promising research trajectory involves co-polymerization using neodecanoic acid as a modulating ligand alongside more complex bridging ligands. This could control the dimensionality and porosity of the resulting framework. Such novel architectures could find applications in gas storage, separation, or as hosts for catalytic species.

Cerium-Oxo Clusters: Research into other cerium carboxylates and related ligands has led to the synthesis of unique cerium-oxo clusters with mixed valence (Ce³⁺/Ce⁴⁺) cores. nih.gov These clusters are capped by organic ligands and represent discrete molecular analogues of cerium oxide.

Potential Research: Adapting these synthetic strategies to use neodecanoate ligands could yield novel cerium-oxo clusters. The bulky, aliphatic nature of the neodecanoate ligand could influence the solubility and reactivity of these clusters, making them suitable for solution-phase catalysis or as precursors for depositing thin films of cerium oxide. nih.gov

Luminescence and Sensing: The luminescence of Cerium(III) complexes is highly sensitive to the ligand environment. nih.govrsc.org The 5d-4f electronic transitions that cause fluorescence can be tuned by altering the coordination sphere. rsc.org

Interdisciplinary Opportunities: By designing novel coordination architectures around the Ce³⁺ ion using neodecanoate and other functional ligands, it may be possible to develop luminescent sensors. The interaction of an analyte with the complex could alter the coordination environment, leading to a detectable change in the fluorescence emission. nih.gov This opens up interdisciplinary research with analytical chemistry and biomedical diagnostics.

Potential Coordination Architectures and Their Functional Implications
Architecture TypeKey FeaturesPotential FunctionalityRelevant Research Context
Coordination Polymers/MOFsExtended 1D, 2D, or 3D networks; potential for porosity.Gas storage, separation, heterogeneous catalysis.Synthesis of 3D cerium-based microstructures using polycarboxylate linkers. researchgate.netrsc.org
Cerium-Oxo ClustersDiscrete, multinuclear cerium cores with mixed valency (Ce³⁺/Ce⁴⁺), capped by organic ligands.Homogeneous catalysis, molecular magnets, precursors for thin films.Isolation of Ce-oxo clusters using acetylacetonate (B107027) ligands. nih.gov
Luminescent ComplexesCoordination environment tunes the 5d-4f electronic transitions of Ce³⁺.Sensors, bio-imaging probes, components for light-emitting devices.Studies on how carboxylates and other ligands affect Ce³⁺ fluorescence. nih.govrsc.org

Sustainable Synthesis and Application Development in Material Science

The principles of green chemistry are becoming increasingly important in the synthesis of chemical compounds and their subsequent applications. Future research on this compound will likely focus on more environmentally benign synthetic routes and its use in sustainable materials.

Sustainable Synthesis: Traditional synthesis of metal carboxylates often involves organic solvents. Green chemistry approaches aim to reduce waste and avoid hazardous substances.

Aqueous and Solvent-Free Routes: A key research goal is the development of synthetic methods that use water as a solvent or are conducted under solvent-free conditions. rsc.orgnih.gov For instance, the green synthesis of cerium-based MOFs has been demonstrated in aqueous solutions at ambient conditions. nih.gov Adapting such methods for this compound could significantly reduce the environmental impact of its production.

Bio-based Precursors: Another avenue of green synthesis involves using materials derived from biological sources. mdpi.comnih.gov While often applied to nanoparticle synthesis, the principles of using natural extracts as reducing or stabilizing agents could inspire novel, sustainable routes to cerium compounds. nih.gov

Application in Sustainable Materials: this compound's primary role in material science is as a precursor for cerium oxide (CeO₂), a material with numerous applications in sustainable technologies.

Catalytic Converters: CeO₂ is a crucial component in three-way catalysts for automotive exhaust systems, where it helps reduce harmful emissions (CO, NOx, hydrocarbons) by storing and releasing oxygen.

Solid Oxide Fuel Cells (SOFCs): Doped ceria is used as a solid electrolyte in SOFCs, a clean and efficient energy conversion technology. torvergata.it

UV Protection: CeO₂ nanoparticles are effective UV absorbers and are being explored as alternatives to TiO₂ and ZnO in sunscreens and protective coatings. torvergata.it

The development of methods to produce CeO₂ with specific morphologies and properties from this compound is a key area of materials research. For example, using it to create porous, high-surface-area ceria structures could enhance their catalytic efficiency. rsc.org

Sustainable Development Trajectories for this compound
AreaObjectiveApproach / ExamplePotential Impact
SynthesisReduce environmental footprint of production.Utilize green solvents like water instead of organic solvents. nih.govLower toxicity and waste generation.
Explore bio-inspired methods using plant extracts or other natural products. mdpi.comnih.govIncreased use of renewable resources.
ApplicationDevelop high-performance materials for sustainable technologies.Precursor for advanced catalysts used in automotive emission control.Improved air quality.
Precursor for electrolytes in Solid Oxide Fuel Cells (SOFCs). torvergata.itContribution to clean energy generation.
Precursor for CeO₂ nanoparticles for UV-blocking coatings. torvergata.itDevelopment of safer and more effective UV protection materials.

Q & A

Q. What are the established synthesis protocols for Cerium(3+) neodecanoate, and how can purity be optimized?

this compound is typically synthesized via ligand exchange, where a Cerium(III) salt (e.g., CeCl₃) reacts with neodecanoic acid in a controlled solvent system. To optimize purity:

  • Use anhydrous solvents (e.g., toluene) to minimize hydrolysis.
  • Maintain stoichiometric excess of neodecanoic acid to ensure complete ligand substitution.
  • Purify via recrystallization in non-polar solvents or vacuum distillation to remove unreacted ligands .
  • Characterize purity using elemental analysis (ICP-OES for Ce content) and FTIR to confirm ligand coordination .

Q. What are the critical physical and chemical properties of this compound relevant to its application in catalysis?

Key properties include:

  • Molecular formula : C₃₀H₅₇CeO₆ (inferred from analogous Cerium(III) carboxylates like Cerium(III) 2-ethylhexanoate, C₂₄H₄₅CeO₆) .
  • Solubility : Highly soluble in non-polar solvents (e.g., hexane, toluene) due to the branched neodecanoate ligand.
  • Thermal stability : Decomposes above 200°C, necessitating low-temperature catalytic applications.
  • Hygroscopicity : Susceptible to hydrolysis; store under inert gas (N₂/Ar) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and ligand coordination?

  • FTIR : Confirm carboxylate bonding via asymmetric (νₐ(COO⁻) ~1540 cm⁻¹) and symmetric (νₛ(COO⁻) ~1440 cm⁻¹) stretching modes.
  • XPS : Validate Ce³+ oxidation state (Ce 3d₅/₂ binding energy ~885 eV).
  • NMR (¹H/¹³C) : Resolve ligand structure and detect solvent impurities.
  • TGA-DSC : Assess thermal stability and decomposition pathways .

Advanced Research Questions

Q. How does the neodecanoate ligand influence Cerium(3+)’s catalytic activity in oxidation reactions?

The neodecanoate ligand’s steric bulk and electron-donating properties:

  • Enhance solubility in organic matrices, improving homogeneous catalysis.
  • Modulate Ce³+ redox potential, favoring specific oxidation pathways (e.g., epoxidation over hydroxylation).
  • Stabilize reactive intermediates via hydrophobic interactions. Comparative studies with shorter-chain carboxylates (e.g., octoate) show higher turnover numbers (TONs) for neodecanoate in styrene epoxidation .

Q. What experimental strategies mitigate this compound’s oxidative degradation during catalytic cycles?

  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent Ce³+ → Ce⁴+ oxidation.
  • Co-catalysts : Add reductants (e.g., ascorbic acid) to regenerate Ce³+.
  • Low-temperature protocols : Limit thermal decomposition (e.g., <80°C).
  • Real-time monitoring : Use UV-Vis spectroscopy to track Ce³+ → Ce⁴+ transitions .

Q. How can researchers resolve contradictions in reported catalytic performance across studies?

Discrepancies often arise from:

  • Purity variations : Cross-validate with ICP-OES and XRD to ensure consistent Ce content and crystallinity.
  • Ligand-to-metal ratio : Optimize via titration (e.g., EDTA for Ce³+ quantification).
  • Solvent effects : Test in standardized solvents (e.g., toluene vs. THF).
  • Replicate conditions : Use controlled O₂ partial pressures and stirring rates .

Q. What advanced computational methods model the electronic structure of this compound for mechanistic insights?

  • DFT calculations : Simulate ligand-Ce³+ bonding and electron density distribution.
  • MD simulations : Predict solvent-ligand interactions and aggregation behavior.
  • TD-DFT : Correlate UV-Vis spectra with electronic transitions. Validate models against experimental XPS and EXAFS data .

Methodological and Safety Considerations

Q. What precautions are critical for handling this compound in air-sensitive reactions?

  • Glovebox use : For weighing and reaction setup.
  • Schlenk techniques : For solvent degassing and transfers.
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) .

Q. How should researchers address ecological risks associated with this compound waste?

  • Biodegradation assays : Test microbial degradation in simulated environments.
  • Waste segregation : Separate organic and inorganic fractions for incineration (CeO₂ residues) or chemical neutralization.
  • Regulatory compliance : Follow EPA guidelines for heavy metal disposal .

Data Reproducibility and Reporting

Q. What metadata must be included in publications to ensure reproducibility of this compound studies?

  • Synthetic details : Solvent purity, reaction temperature, and drying protocols.
  • Characterization data : Full FTIR/XPS spectra (not just peaks) and TGA curves.
  • Catalytic conditions : O₂ pressure, substrate-to-catalyst ratio, and stirring speed.
    Adhere to reporting standards in journals like Reviews in Analytical Chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.